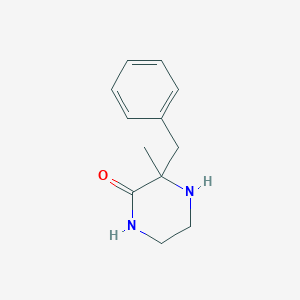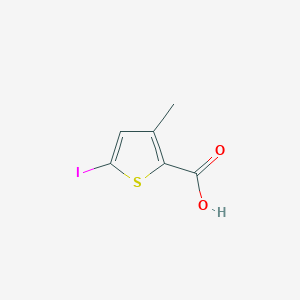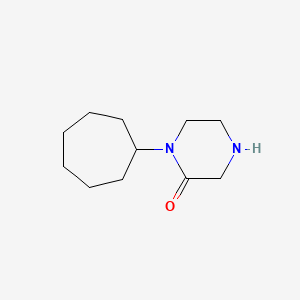
Cytidine 3',5'-cyclic monophosphate monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 3’,5’-cyclic monophosphate monosodium salt is a cyclic nucleotide that plays a significant role in various biological processes. It is produced by the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This compound is known for its involvement in cellular signaling pathways and has been identified in multiple biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytidine 3’,5’-cyclic monophosphate monosodium salt is synthesized through the enzymatic hydrolysis of cytidine 5’-triphosphate. The enzyme cytidylyl cyclase catalyzes this reaction, resulting in the formation of the cyclic nucleotide . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity.
Industrial Production Methods
Industrial production of cytidine 3’,5’-cyclic monophosphate monosodium salt involves large-scale enzymatic reactions. The process is optimized to maximize yield and purity, often using recombinant enzymes to enhance efficiency. The product is then purified through various chromatographic techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 3’,5’-cyclic monophosphate monosodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form cytidine monophosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The cyclic phosphate group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled pH and temperature .
Major Products Formed
The major products formed from these reactions include cytidine monophosphate and various substituted derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Cytidine 3’,5’-cyclic monophosphate monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleotide chemistry and enzymatic reactions.
Biology: The compound is involved in cellular signaling pathways and is used in research on cell communication and regulation.
Wirkmechanismus
The mechanism of action of cytidine 3’,5’-cyclic monophosphate monosodium salt involves its role as a second messenger in cellular signaling pathways. It is produced by the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This cyclic nucleotide interacts with specific molecular targets, such as protein kinases, to regulate various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 3’,5’-cyclic monophosphate monosodium salt: Another cyclic nucleotide involved in cellular signaling.
Adenosine 3’,5’-cyclic monophosphate monosodium salt: A well-known second messenger in various biological processes.
Cytidine 2’,3’-cyclic monophosphate monosodium salt: A similar compound with a different cyclic structure.
Uniqueness
Cytidine 3’,5’-cyclic monophosphate monosodium salt is unique due to its specific role in cellular signaling pathways and its involvement in the regulation of various biological processes. Its distinct cyclic structure and interaction with specific molecular targets set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
sodium;4-amino-1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAHVNCNTLFRHJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3NaO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)


![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)





